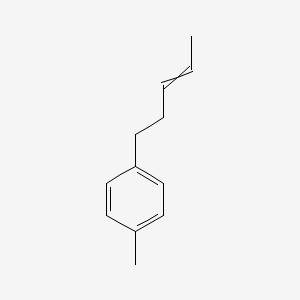

1-Methyl-4-(pent-3-en-1-yl)benzene

Cat. No. B8496929

Key on ui cas rn:

828-17-1

M. Wt: 160.25 g/mol

InChI Key: MUHKIWBIYGOXLC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08124825B2

Procedure details

Deionized water (500 parts) was added to H mordenite (15 parts) made by Tosoh Corporation, silica (270 parts), and alumina sol (21 parts) containing 70 weight percent alumina as a binder, and the mixture was thoroughly stirred at room temperature. After shaping of the slurry with an extruder, the shaped article was dried at 110° C. and then calcined at 350° C. for 3 hours to prepare a catalyst. After this catalyst was packed into a cylindrical stainless-steel cyclization reactor, 5-(p-tolyl)-2-pentene prepared by the preceding step was fed at a rate of 10 parts/hr while nitrogen was fed at a rate of 250 parts/min to complete a cyclization reaction at a temperature of 170° C. under normal pressure. The molar ratio of the diluent solvent to the raw material was 11. After the cyclization reaction, the reaction solution was fed to a cylindrical stainless-steel dehydrogenation reactor filled with 40 parts of 1%-platinum/activated charcoal catalyst (made by N.E. CHEMCAT). The reaction temperature was 280° C. During the dehydrogenation reaction, n-heptane as the diluent solvent was also fed at a rate of 20 parts/hr. After the reaction, the solution was fed to a glass distillation column under a reduced pressure of 19 kPa to recover n-heptane. The residual reaction solution after the removal of n-heptane was fed to a glass distillation column under a reduced pressure of 13 kPa to separate low-boiling-point components at a rate of 0.05 parts/hr and high-boiling-point components at a rate of 0.3 parts/hr and to isolate 9.4 parts of 1,7-DMN with a purity of 98% from a middle plate of the distillation column.

[Compound]

Name

mordenite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

250

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

20

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

O.[C:2]1([CH3:13])[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]=[CH:11][CH3:12])=[CH:4][CH:3]=1>[Pt].CCCCCCC>[CH3:13][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:4]=2[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

mordenite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)CCC=CC)C

|

Step Three

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

250

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

20

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was thoroughly stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 70 weight percent alumina as a binder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the shaped article was dried at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a cyclization reaction at a temperature of 170° C. under normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the cyclization reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 280° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solution was fed to a glass distillation column under a reduced pressure of 19 kPa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover n-heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residual reaction solution after the removal of n-heptane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was fed to a glass distillation column under a reduced pressure of 13 kPa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate low-boiling-point components at a rate of 0.05 parts/hr and high-boiling-point components at a rate of 0.3 parts/hr

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |